molecular formula C12H12ClN3O2S B2690247 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2034434-06-3

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2690247
CAS No.: 2034434-06-3
M. Wt: 297.76
InChI Key: HBAMWNQCBHHCEK-UHFFFAOYSA-N
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Description

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents This compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrimidine with benzenesulfonamide under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., NaOH) can replace the chloro group.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids (e.g., phenylboronic acid) are used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives with different functional groups.

    Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and anticancer agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It is used in the development of chemical probes to study biological pathways and mechanisms.

    Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different functional groups.

    4-amino-N-pyridin-2-yl-benzenesulfonamide: Another sulfonamide derivative with a pyridine ring instead of a pyrimidine ring.

    N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide: A compound with a tert-butyl group and a similar pyrimidine structure.

Uniqueness

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the benzenesulfonamide moiety enhances its potential as a versatile building block for the synthesis of various bioactive compounds.

Properties

IUPAC Name

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMWNQCBHHCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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